N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . The reaction conditions often require the presence of trifluoroacetic acid as a catalyst . The structures of the obtained products are confirmed using methods such as IR spectroscopy, NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
Uniqueness
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide is unique due to its specific structural features and the combination of functional groups that confer distinct pharmacological activities .
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C25H29N5O/c1-19-18-23(30-16-5-6-17-30)29-25(26-19)28-22-14-12-21(13-15-22)27-24(31)11-7-10-20-8-3-2-4-9-20/h2-4,8-9,12-15,18H,5-7,10-11,16-17H2,1H3,(H,27,31)(H,26,28,29) |
InChI Key |
IGLBRSNHQXPMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.